molecular formula C51H88N4O2 B12566351 N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea) CAS No. 162293-96-1

N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)

Cat. No.: B12566351
CAS No.: 162293-96-1
M. Wt: 789.3 g/mol
InChI Key: QNOBVXVVXFCJCQ-UHFFFAOYSA-N
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Description

N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea): is a chemical compound known for its unique structure and properties. It is characterized by the presence of two urea groups connected by a methylene bridge to a phenylene ring, with long octadecyl chains attached to the nitrogen atoms. This compound is often used in various industrial and scientific applications due to its stability and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) typically involves the reaction of methylenedi(2,1-phenylene)diamine with octadecyl isocyanate. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The process involves:

  • Dissolving methylenedi(2,1-phenylene)diamine in a suitable solvent such as dichloromethane.
  • Adding octadecyl isocyanate dropwise to the solution while maintaining a low temperature to control the reaction rate.
  • Stirring the reaction mixture for several hours to ensure complete reaction.
  • Purifying the product by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The urea groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines with reduced urea groups.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism of action of N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) involves its interaction with molecular targets such as enzymes and receptors. The long octadecyl chains provide hydrophobic interactions, while the urea groups can form hydrogen bonds with target molecules. This dual interaction mechanism allows the compound to modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    N,N’-[Methylenedi(2,1-phenylene)]bis(N-phenylacetamide): Similar structure but with phenylacetamide groups instead of octadecyl chains.

    N,N’-[Methylenedi(4,1-phenylene)]bis(N’-octylurea): Similar structure but with shorter octyl chains.

    N,N’-[Methylenedi(4,1-phenylene)]bis(N’-octadecylurea): Similar structure but with different phenylene ring substitution.

Uniqueness: N,N’-[Methylenedi(2,1-phenylene)]bis(N’-octadecylurea) is unique due to its long octadecyl chains, which provide enhanced hydrophobic interactions and stability. This makes it particularly useful in applications requiring strong hydrophobic properties and stable complex formation.

Properties

CAS No.

162293-96-1

Molecular Formula

C51H88N4O2

Molecular Weight

789.3 g/mol

IUPAC Name

1-octadecyl-3-[2-[[2-(octadecylcarbamoylamino)phenyl]methyl]phenyl]urea

InChI

InChI=1S/C51H88N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-52-50(56)54-48-41-35-33-39-46(48)45-47-40-34-36-42-49(47)55-51(57)53-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42H,3-32,37-38,43-45H2,1-2H3,(H2,52,54,56)(H2,53,55,57)

InChI Key

QNOBVXVVXFCJCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC=C1CC2=CC=CC=C2NC(=O)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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